3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid 3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1292018-36-0
VCID: VC2829673
InChI: InChI=1S/C14H16N2O3/c1-14(2,3)8-11-15-12(16-19-11)9-5-4-6-10(7-9)13(17)18/h4-7H,8H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid

CAS No.: 1292018-36-0

Cat. No.: VC2829673

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid - 1292018-36-0

Specification

CAS No. 1292018-36-0
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Standard InChI InChI=1S/C14H16N2O3/c1-14(2,3)8-11-15-12(16-19-11)9-5-4-6-10(7-9)13(17)18/h4-7H,8H2,1-3H3,(H,17,18)
Standard InChI Key RLDMIQZNRGRLGA-UHFFFAOYSA-N
SMILES CC(C)(C)CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O

Introduction

Chemical Structure and Properties

3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid is characterized by a 1,2,4-oxadiazole heterocycle bearing a 2,2-dimethylpropyl substituent at position 5 and a 3-benzoic acid group at position 3. This compound exhibits specific chemical properties that make it valuable for various applications in organic chemistry and pharmaceutical development.

Molecular Structure

The compound consists of three primary structural elements: a benzoic acid moiety, a 1,2,4-oxadiazole heterocycle, and a 2,2-dimethylpropyl (tert-pentyl) group. The 1,2,4-oxadiazole ring serves as the central scaffold connecting the other functional groups. This arrangement creates a molecule with both polar (carboxylic acid) and non-polar (dimethylpropyl) regions, contributing to its particular physicochemical properties.

Basic Chemical Data

The compound is identified by the CAS Registry Number 1292018-36-0 . Its empirical formula contains carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions that determine its molecular weight and structural characteristics. The molecular framework incorporates 14 hydrogen atoms, which contributes to its specific three-dimensional configuration and reactivity patterns .

PropertyValue
CAS Number1292018-36-0
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular WeightApproximately 260.29 g/mol
Hydrogen Count14H
Nitrogen Count2N
Oxygen Count3O

This heterocyclic compound exists as a solid at room temperature, with physical properties that reflect its molecular structure and intermolecular interactions. The presence of the carboxylic acid functional group confers potential for hydrogen bonding, affecting its solubility profile in various solvents.

Synthesis and Preparation Methods

The synthesis of 3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid typically involves multi-step organic reactions that form the oxadiazole ring and incorporate the specific substituents at their respective positions. Based on common synthetic routes for similar compounds, several approaches can be considered.

Reaction Conditions and Considerations

The synthesis of this oxadiazole derivative likely requires specific reaction conditions:

  • Temperature control: Many oxadiazole-forming reactions require elevated temperatures to facilitate cyclization.

  • Solvent selection: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used in such reactions.

  • Catalyst consideration: Lewis acids or bases may be employed to accelerate the reaction rate.

  • Purification steps: Column chromatography or recrystallization techniques would likely be needed to isolate the pure compound.

The synthetic challenges may include regioselectivity issues and potential side reactions, requiring optimized protocols to maximize yield and purity.

Related Compounds and Structural Analogs

Several structurally related compounds provide context for understanding the properties and potential applications of 3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid.

Positional Isomers

4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid represents a positional isomer where the benzoic acid functionality is at the para position rather than the meta position of the benzene ring. This compound has the CAS number 1305938-51-5 and shares the same molecular formula (C₁₄H₁₆N₂O₃) and molecular weight (260.29 g/mol) as the target compound. The difference in substitution pattern likely results in distinct three-dimensional structures and potentially different biological activities.

Functional Derivatives

Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate represents an ester derivative of the target compound. This modification protects the carboxylic acid functionality and alters the compound's solubility, hydrogen-bonding capabilities, and biological properties. The ester group can serve as a prodrug moiety or facilitate membrane permeability in biological systems.

Structurally Similar Compounds

The patent literature describes several 1,2,4-oxadiazole benzoic acid derivatives with various substituents at the 5-position of the oxadiazole ring . These include compounds with aromatic substituents such as 3-[5-(2-fluoro-phenyl)- oxadiazol-3-yl]-benzoic acid . The structural diversity of these analogs highlights the versatility of the oxadiazole scaffold and suggests broad potential applications.

CompoundCAS NumberKey Structural Difference
3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid1292018-36-0Target compound
4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid1305938-51-5Para vs. meta position of benzoic acid
Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoateNot specifiedEster vs. free carboxylic acid
3-[5-(2-fluoro-phenyl)- oxadiazol-3-yl]-benzoic acidNot specifiedAromatic vs. aliphatic substituent at position 5
QuantityPrice
50 mg478.00 €
500 mg1,303.00 €

This pricing structure reflects the compound's specialized nature and the technical challenges involved in its synthesis and purification. The relatively high cost per gram suggests that the compound is primarily intended for research purposes rather than large-scale industrial applications.

Supply Chain Considerations

The compound appears to be supplied by specialized chemical vendors catering to the research community . The availability through these channels facilitates access for academic and industrial researchers interested in exploring its properties and potential applications. Safety data sheets are available from suppliers, indicating compliance with regulatory requirements for hazardous materials handling and transportation.

Chemical Reactivity and Modifications

Understanding the chemical reactivity of 3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid provides insights into its potential for derivatization and modification for specific applications.

Carboxylic Acid Reactivity

The carboxylic acid functionality represents a key reactive site, enabling various transformations:

  • Esterification reactions to produce compounds like methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate.

  • Amide formation through reaction with amines, potentially creating compounds with altered biological activities.

  • Reduction to primary alcohols or aldehydes, which would significantly alter the compound's properties.

  • Salt formation with appropriate bases, improving water solubility for certain applications.

These transformations can be employed to tailor the physicochemical properties of the molecule for specific applications.

Oxadiazole Ring Stability and Reactivity

  • Hydrolysis under strongly acidic or basic conditions.

  • Coordination with metal ions through the nitrogen atoms.

  • Participation in specific cycloaddition reactions.

Understanding these reactivity patterns is essential for designing synthetic routes that incorporate this compound as an intermediate or building block.

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